Cas no 130632-98-3 (2,6-Dimethoxy-4-hydroxybenzylamine)

2,6-Dimethoxy-4-hydroxybenzylamine structure
130632-98-3 structure
Product Name:2,6-Dimethoxy-4-hydroxybenzylamine
CAS No:130632-98-3
MF:C9H13NO3
MW:183.204422712326
CID:102559
PubChem ID:24721636
Update Time:2024-02-28

2,6-Dimethoxy-4-hydroxybenzylamine Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(aminomethyl)-3,5-dimethoxy-
    • 2,6-DIMETHOXY-4-HYDROXYBENZYLAMINE
    • 4-(aminomethyl)-3,5-dimethoxyphenol
    • Phenol,4-(aminomethyl)-3,5-dimethoxy
    • SCHEMBL2001235
    • 130632-98-3
    • DTXSID50641068
    • AKOS006292410
    • Phenol, 4-(aminomethyl)-3,5-dimethoxy-
    • 2,6-Dimethoxy-4-hydroxybenzylamine
    • Inchi: 1S/C9H13NO3/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4,11H,5,10H2,1-2H3
    • InChI Key: YHGWPVRGCLHGNG-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=C(C=1CN)OC)O

Computed Properties

  • Exact Mass: 183.09000
  • Monoisotopic Mass: 183.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 64.7Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 350.0±37.0 °C at 760 mmHg
  • Flash Point: 165.5±26.5 °C
  • PSA: 64.71000
  • LogP: 1.56840
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2,6-Dimethoxy-4-hydroxybenzylamine Security Information

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